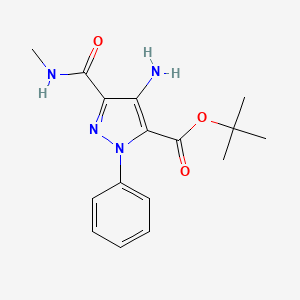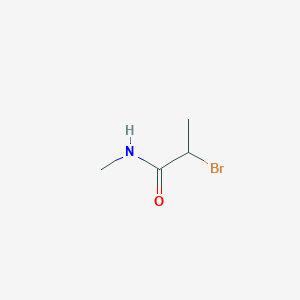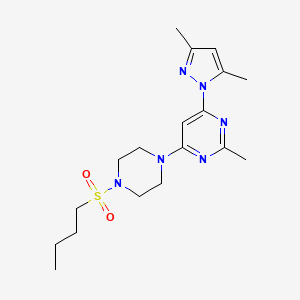
N-(2-aminophenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminophenyl)-2-methylbenzamide is a chemical compound that has been the subject of various studies. It is related to 2-Aminobiphenyl, an organic compound with the formula C6H5C6H4NH2 . It is also related to N-(2-aminophenyl)benzamide, a compound with the CAS Number: 721-47-1 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing secondary amides using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, 3D-QSAR studies were performed on a series of N-(2-aminophenyl)-benzamide derivatives using Scigress Explorer software . Additionally, the structure of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in a good yield and characterized by different spectroscopic techniques . Another related compound, N-(2-Aminophenyl)formamide, has a molecular formula of C7H8N2O and an average mass of 136.151 Da .Wissenschaftliche Forschungsanwendungen
Application in Antioxidant Activity
N-(2-aminophenyl)-2-methylbenzamide derivatives demonstrate potential as powerful antioxidants. A study highlighted the electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methylbenzamide. These compounds act by scavenging free radicals, and their electrochemical behavior is essential to understand their antioxidant activity. The study proposed reaction mechanisms and discussed the potential of these derivatives as antioxidants based on their oxidation potentials (Jovanović et al., 2020).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound are integral to scientific research. For instance, a study described the synthesis of novel diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, and their polymerization with various anhydrides. These polymers showed solubility in organic solvents and had significant degradation temperatures, indicating their potential utility in various applications (Butt et al., 2005).
Application in Drug Development
Compounds structurally related to this compound have been studied for their potential in drug development. For example, derivatives like N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide have been explored for their adsorption properties in removing heavy metals from aqueous solutions, indicating their potential application in environmental and health-related fields (Rahman & Nasir, 2019).
Pharmacological Research
In pharmacological research, derivatives of this compound have been investigated for their psycho- and neurotropic properties. A study focused on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to this compound, showed potential psychoactive properties, indicating their possible use in developing new therapeutic agents (Podolsky et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research directions could involve the development of novel Bcr-Abl and HDAC inhibitors as potential anticancer therapeutics . Additionally, the development of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality has been suggested .
Eigenschaften
IUPAC Name |
N-(2-aminophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYVYKQSMHEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)
![1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea](/img/structure/B2590232.png)

![3-(2-methoxyethyl)-1-methyl-8-(3-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2590234.png)



![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)